molecular formula C2H7N3 B561782 2-(Trideuteriomethyl)guanidine CAS No. 1020719-65-6

2-(Trideuteriomethyl)guanidine

Cat. No. B561782
CAS RN: 1020719-65-6
M. Wt: 76.117
InChI Key: CHJJGSNFBQVOTG-FIBGUPNXSA-N
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Description

“2-(Trideuteriomethyl)guanidine” is a chemical compound with the molecular formula C2H7N3. Guanidine-based functional groups occur in many branches of chemistry, due in part to their ability to exist as neutral (guanidine), cationic (guanidinium), and anionic (guanidinate) entities .


Synthesis Analysis

Guanidines can be synthesized through various methods. One approach involves the use of transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves the guanylation of amines with cyanamide .


Molecular Structure Analysis

Guanidines, which exist widely in nature, have been frequently utilized as strong Brønsted bases in organic chemistry. As ligands, guanidines can have different coordination modes with the metal center .


Chemical Reactions Analysis

Guanidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .


Physical And Chemical Properties Analysis

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidine-based functional groups occur in many branches of chemistry, due in part to their ability to exist as neutral (guanidine), cationic (guanidinium), and anionic (guanidinate) entities .

Safety and Hazards

Guanidine hydrochloride is harmful if swallowed or inhaled, causes skin irritation, and is harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The potential of catalytic guanidine or guanidinate metal complexes to catalyze unique chemical transformations is immensely promising. This field is currently being pursued with great interest by synthetic organic chemists .

properties

IUPAC Name

2-(trideuteriomethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJGSNFBQVOTG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662103
Record name N''-(~2~H_3_)Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020719-65-6
Record name N-(Methyl-d3)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N''-(~2~H_3_)Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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